Cas no 155073-46-4 ((±)16(17)-EpDPA)

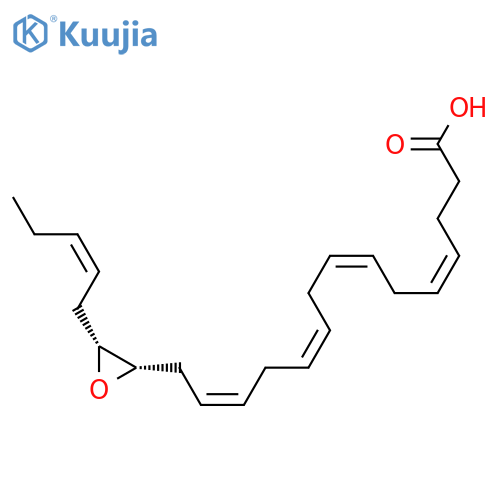

(±)16(17)-EpDPA structure

商品名:(±)16(17)-EpDPA

(±)16(17)-EpDPA 化学的及び物理的性質

名前と識別子

-

- 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]- (9CI)

- 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]-(±)- (ZCI)

- rel-(4Z,7Z,10Z,13Z)-15-[(2R,3S)-3-(2Z)-2-Penten-1-yl-2-oxiranyl]-4,7,10,13-pentadecatetraenoic acid (ACI)

- 16,17-Epoxydocosapentaenoic acid

- cis-16(17)-Epdpe

- (+/-)16(17)-EpDPA

- 155073-46-4

- ( inverted exclamation markA)16(17)-EpDPA

- AKOS040755698

- SR-01000946830-1

- SR-01000946830

- (??)16(17)-EpDPA

- (±)16(17)-EpDPA

-

- インチ: 1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1

- InChIKey: BCTXZWCPBLWCRV-QCAYAECISA-N

- ほほえんだ: C([C@@H]1O[C@@H]1C/C=C\CC)/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

計算された属性

- せいみつぶんしりょう: 344.23514488g/mol

- どういたいしつりょう: 344.23514488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 14

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 5

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 49.8Ų

(±)16(17)-EpDPA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-500ug |

(±)16(17)-EpDPA |

155073-46-4 | 98% | 500ug |

¥7184.00 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-500 μg |

(±)16(17)-EpDPA |

155073-46-4 | 500μg |

¥7983.00 | 2023-04-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-50 μg |

(±)16(17)-EpDPA |

155073-46-4 | 50μg |

¥953.00 | 2023-04-08 | ||

| Larodan | 12-2205-39-100ug |

16,17-epoxy-4(Z),7(Z),10(Z),13(Z),19(Z)-docosapentaenoic acid |

155073-46-4 | >90% | 100ug |

€192.00 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-100ug |

(±)16(17)-EpDPA |

155073-46-4 | 98% | 100ug |

¥1678.00 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-500μg |

(±)16(17)-EpDPA |

155073-46-4 | 500μg |

¥ 7983 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-50μg |

(±)16(17)-EpDPA |

155073-46-4 | 50μg |

¥ 953 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-100 μg |

(±)16(17)-EpDPA |

155073-46-4 | 100μg |

¥1799.00 | 2023-04-08 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-50ug |

(±)16(17)-EpDPA |

155073-46-4 | 98% | 50ug |

¥888.00 | 2023-09-08 |

(±)16(17)-EpDPA 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

155073-46-4 ((±)16(17)-EpDPA) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量